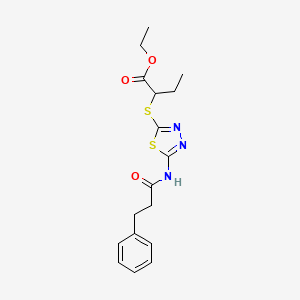

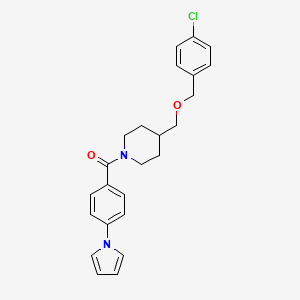

![molecular formula C10H7ClN2O3 B2804072 2-[5-(2-氯苯基)-1,3,4-噁二唑-2-基]乙酸 CAS No. 415679-25-3](/img/structure/B2804072.png)

2-[5-(2-氯苯基)-1,3,4-噁二唑-2-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

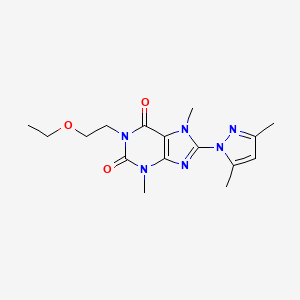

The compound “2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid” is a unique chemical with the linear formula C10H7ClN2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of this compound or its related derivatives involves several steps. For instance, in one study, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . In another study, 2-chlorophenyl acetic acid was used in the synthesis of heteroleptic Cu(II) carboxylates .Molecular Structure Analysis

The molecular structure of this compound is derived from the 1,3,4-oxadiazole core, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 1,3,4-oxadiazole core is known to have a broad biological activity spectrum .Chemical Reactions Analysis

The 1,3,4-oxadiazole core in the compound can undergo various chemical reactions, making it important for molecule planning . For instance, in the synthesis of ketamine, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration .Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.632 . The acidity constant (pKa) of 2-chlorophenylacetic acid in water has been evaluated .科学研究应用

合成与表征

微波辐射下氯胺-T介导的合成:本研究详细介绍了通过微波辅助热解法使用氯胺-T高效合成1,3,4-恶二唑基-萘啶。该方法强调了一种快速获得高纯度化合物的方法,这些化合物通过IR和NMR光谱数据表征,显示了1,3,4-恶二唑在合成化学中的多功能性(Mogilaiah & Reddy, 2005)。

1,3,4-恶二唑的电化学合成:Kumar和Srivastava(2019)报道了2-苯基氨基-5-(2-氯苯基)-1,3,4-恶二唑的电化学合成,展示了一种实现良好产率的创新方法。合成的化合物通过各种光谱分析进行结构确认,展示了电化学方法在制备具有特定功能的恶二唑衍生物方面的潜力(Kumar & Srivastava, 2019)。

生物学应用

抗癌评估:Salahuddin等人(2014)探索了萘甲基-1H-苯并咪唑衍生物结合1,3,4-恶二唑部分的抗癌特性。这些化合物对各种癌细胞系表现出显着的活性,强调了1,3,4-恶二唑衍生物在肿瘤学研究中的治疗潜力(Salahuddin et al., 2014)。

合成和杀菌活性:王、秦和黄(2006)的研究报道了源自对氯苯氧基乙酸的N′-(5-芳基-1,3,4-恶二唑-2-基)酰硫脲的合成。其中一些化合物表现出有希望的杀菌活性,表明它们在农业应用中对抗真菌感染的潜力(Wang, Qin, & Huang, 2006)。

分子对接研究

- 抗炎和抗血栓研究:Basra等人(2019)对1,3,4-恶二唑衍生物的抗炎作用进行了体外和体内研究,并辅以分子对接来研究其作用机制。这些研究揭示了这些化合物的抗炎和抗血栓潜力,为其治疗应用提供了见解(Basra et al., 2019)。

安全和危害

属性

IUPAC Name |

2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c11-7-4-2-1-3-6(7)10-13-12-8(16-10)5-9(14)15/h1-4H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLWIJVQZQEZBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2803991.png)

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2803998.png)

![2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid](/img/structure/B2804002.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2804003.png)

![6-(4-Chlorophenyl)-2-[1-(4-methyl-3-oxopyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2804005.png)